molecular formula C7H14O3 B6155164 2-hydroxy-5-methylhexanoic acid CAS No. 25915-36-0

2-hydroxy-5-methylhexanoic acid

Cat. No.: B6155164
CAS No.: 25915-36-0
M. Wt: 146.18 g/mol
InChI Key: PFEZQIWIVSFGSC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-5-methylhexanenitrile. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process, resulting in the formation of the desired hydroxy acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts such as nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids under mild conditions, offering an environmentally friendly and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the hydroxyl group.

Major Products:

    Oxidation: Formation of 2-keto-5-methylhexanoic acid.

    Reduction: Formation of 2-hydroxy-5-methylhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    2-Hydroxyhexanoic acid: Lacks the methyl group at the fifth carbon.

    5-Methylhexanoic acid: Lacks the hydroxyl group at the second carbon.

    2-Hydroxy-5-methylpentanoic acid: Has one less carbon in the chain.

Uniqueness: 2-Hydroxy-5-methylhexanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on its carbon chain, which imparts distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

25915-36-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)3-4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

PFEZQIWIVSFGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)O)O

Purity

95

Origin of Product

United States

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